molecular formula C8H5BrClNO B1381931 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole CAS No. 1195693-72-1

7-Bromo-5-chloro-2-methyl-1,3-benzoxazole

Cat. No. B1381931
CAS RN: 1195693-72-1
M. Wt: 246.49 g/mol
InChI Key: VQWPXYVMYURDNL-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-2-methyl-1,3-benzoxazole is a chemical compound with the empirical formula C8H6BrNO . It is part of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles have been extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an oxazole ring, with bromine, chlorine, and methyl substituents attached at the 7th, 5th, and 2nd positions respectively .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on benzoxazole derivatives, including compounds like 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole, has shown their potential in various fields, particularly in medicinal chemistry. Thakral et al. (2022) discussed the synthesis of halogenatedphenyl benzoxazole-5-carboxylic acids, highlighting the importance of benzoxazoles in drug development, particularly for their anti-inflammatory and cytotoxic properties (Thakral et al., 2022). Similarly, NiranjanM et al. (2018) synthesized novel thiofibrates containing benzoxazole moieties, noting their potential in pharmacological applications (NiranjanM et al., 2018).

Potential in Cancer Therapy

The use of benzoxazole derivatives in cancer research has been a significant area of interest. Sato et al. (1998) explored benzoxazole derivatives as 5-HT3 receptor partial agonists, which can be beneficial in treating irritable bowel syndrome without causing constipation, demonstrating the versatility of these compounds in therapeutic applications (Sato et al., 1998). Shi et al. (1996) synthesized a series of 2-(4-aminophenyl)benzothiazoles, revealing their potential against various cancer cell lines, thus highlighting the role of benzoxazole derivatives in antitumor activities (Shi et al., 1996).

Antimicrobial and Antibacterial Applications

Benzoxazole derivatives have shown promise in antimicrobial and antibacterial applications. Yalcin et al. (1990) investigated the microbiological activity of benzoxazole derivatives, revealing their effectiveness against various bacteria, emphasizing their potential in developing new antimicrobial agents (Yalcin et al., 1990).

Crystal Structure and Molecular Studies

Understanding the crystal structure and molecular properties of benzoxazole derivatives is crucial in their application. Kravtsov et al. (2012) studied the crystal structures of benzodiazepin derivatives, providing insights into the molecular structure and potential pharmaceutical applications of benzoxazole compounds (Kravtsov et al., 2012).

properties

IUPAC Name

7-bromo-5-chloro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWPXYVMYURDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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